molecular formula C11H8BrNO4 B13704600 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid

5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic Acid

Katalognummer: B13704600
Molekulargewicht: 298.09 g/mol
InChI-Schlüssel: QDQKPIBEWOKFHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, which is further connected to the isoxazole ring. The molecular formula of this compound is C11H8BrNO4, and it has a molecular weight of 298.08 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs high-yielding, regiospecific, and metal-free synthetic routes. These methods are designed to be eco-friendly and cost-effective, ensuring minimal waste generation and ease of separation from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antimicrobial properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

  • 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
  • 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
  • 4-Bromo-5-(4-methoxyphenyl)isoxazole

Comparison: Compared to similar compounds, 5-(3-Bromo-2-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring.

Eigenschaften

Molekularformel

C11H8BrNO4

Molekulargewicht

298.09 g/mol

IUPAC-Name

5-(3-bromo-2-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO4/c1-16-10-6(3-2-4-7(10)12)9-5-8(11(14)15)13-17-9/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

QDQKPIBEWOKFHM-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC=C1Br)C2=CC(=NO2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.